molecular formula C27H33NO6 B1140476 (-)-Galanthaminyl (-)-Camphanate CAS No. 1025881-27-9

(-)-Galanthaminyl (-)-Camphanate

Cat. No.: B1140476
CAS No.: 1025881-27-9
M. Wt: 467.6 g/mol
InChI Key: NEOVZHCREOELKA-CWRZIHCYSA-N
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Description

(-)-Galanthaminyl (-)-Camphanate is a useful research compound. Its molecular formula is C27H33NO6 and its molecular weight is 467.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • (-)-Galanthamine, a compound related to (-)-Galanthaminyl (-)-Camphanate, has been evaluated for its potential as a treatment for Alzheimer's disease, given its role as an acetylcholinesterase inhibitor. A study reported a synthesis method for (-)-galanthamine, which could be crucial for its pharmaceutical applications (Szewczyk et al., 1995).

  • Research on the isolation of xanthones from Gentiana campestris, which exhibited significant inhibition of acetylcholinesterase activity, identified compounds with similar effects to galanthamine. This finding highlights the importance of galanthamine and its derivatives in Alzheimer's disease research (Urbain et al., 2004).

  • Galanthamine, obtained from Amaryllidaceae plants, is a key compound in Alzheimer's disease treatment. A study developed and validated a GC-MS method for rapid determination of galanthamine in various plant sources, which is important for quality control in pharmaceutical applications (Berkov et al., 2011).

  • A study investigating the effects of galanthamine on cell toxicity and DNA strand breaks induced by beta-amyloid peptide found that galanthamine significantly reduced cytotoxicity and genotoxicity. This provides insight into its neuroprotective properties in the context of Alzheimer's disease (Castillo et al., 2016).

  • The selective inhibition of human acetylcholinesterase by galanthamine was demonstrated in vitro and in vivo, confirming its potential as a treatment for Alzheimer's disease. The study emphasized its selectivity for acetylcholinesterase over butyrylcholinesterase (Thomsen & Kewitz, 1990).

  • An overview of galanthamine's development as a drug against Alzheimer's disease was presented, tracing its history from observational studies to its use in modern medicine. This highlights the ethnopharmacological and clinical significance of galanthamine (Heinrich & Teoh, 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (-)-Galanthaminyl (-)-Camphanate involves the conversion of (-)-Galanthamine to its corresponding camphanate ester, followed by the reaction with (-)-Camphorquinone to yield the desired product.", "Starting Materials": [ "(-)-Galanthamine", "(-)-Camphorquinone", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve (-)-Galanthamine in methanol and add sodium hydroxide to form the corresponding salt.", "Step 2: Add (-)-Camphorquinone to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the organic layer and purify the product by column chromatography using ethyl acetate as the eluent." ] }

CAS No.

1025881-27-9

Molecular Formula

C27H33NO6

Molecular Weight

467.6 g/mol

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] (1R,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C27H33NO6/c1-24(2)25(3)10-11-27(24,34-22(25)29)23(30)32-17-8-9-26-12-13-28(4)15-16-6-7-18(31-5)21(20(16)26)33-19(26)14-17/h6-9,17,19H,10-15H2,1-5H3/t17-,19-,25-,26-,27-/m0/s1

InChI Key

NEOVZHCREOELKA-CWRZIHCYSA-N

Isomeric SMILES

C[C@@]12CC[C@](C1(C)C)(OC2=O)C(=O)O[C@@H]3C[C@H]4[C@@]5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3

SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C

Origin of Product

United States

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